molecular formula C11H21NO B13289250 N-cyclohexyl-2-methyloxolan-3-amine

N-cyclohexyl-2-methyloxolan-3-amine

Cat. No.: B13289250
M. Wt: 183.29 g/mol
InChI Key: FBSWGKQMUMTYDO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyloxolan-3-amine is an organic compound with the molecular formula C11H21NO It is a derivative of oxolane, featuring a cyclohexyl group and a methyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methyloxolan-3-amine typically involves the reaction of cyclohexylamine with 2-methyloxirane (propylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with different degrees of hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted oxolane compounds.

Scientific Research Applications

N-cyclohexyl-2-methyloxolan-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine-containing compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyloxolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An aliphatic amine with a similar cyclohexyl group but lacking the oxolane ring.

    N-methyloxolan-3-amine: A compound with a similar oxolane ring but different substituents.

Uniqueness

N-cyclohexyl-2-methyloxolan-3-amine is unique due to the presence of both a cyclohexyl group and a methyl-substituted oxolane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-cyclohexyl-2-methyloxolan-3-amine

InChI

InChI=1S/C11H21NO/c1-9-11(7-8-13-9)12-10-5-3-2-4-6-10/h9-12H,2-8H2,1H3

InChI Key

FBSWGKQMUMTYDO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2CCCCC2

Origin of Product

United States

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